2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride, also known as VU0134992, is a small molecule identified as a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10) []. It serves as a valuable tool compound for studying the physiological roles of Kir4.1 and exploring its therapeutic potential, particularly in the context of renal function and hypertension [].
2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride, commonly referred to as VU0134992, is a synthetic compound that has garnered attention in pharmacological research due to its role as a selective inhibitor of the inward rectifier potassium channel Kir4.1. This compound was identified during a high-throughput screening aimed at finding small-molecule modulators of this channel, which is significant in various physiological processes, including renal function and neurotransmission.
VU0134992 was developed by researchers at the Vanderbilt Institute of Chemical Biology and has been studied for its potential therapeutic applications, particularly in treating conditions related to renal function and hypertension. The compound's discovery involved extensive screening of a large library of chemical entities to identify effective modulators of Kir4.1 activity .
VU0134992 falls under the category of small-molecule inhibitors and is classified as an acetamide derivative. Its structure includes a brominated phenoxy group and a piperidine moiety, which contribute to its pharmacological properties.
The synthesis of 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride involves several key steps:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (e.g., chromatography) are typically optimized during development but are not explicitly detailed in available literature .
The molecular formula for 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride is CHBrNO·HCl. The structural components include:
The compound's molecular weight is approximately 396.84 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry for confirmation of synthesis and purity .
VU0134992 primarily acts as an inhibitor of Kir4.1 channels through competitive binding. The mechanism involves:
The interactions can be characterized through electrophysiological techniques such as whole-cell patch-clamp assays that measure ionic currents in response to voltage changes across cell membranes.
The mechanism by which VU0134992 inhibits Kir4.1 channels involves:
In vivo studies have demonstrated that administration of VU0134992 results in dose-dependent diuresis (increased urine production), natriuresis (sodium excretion), and kaliuresis (potassium excretion), highlighting its potential as a diuretic agent .
Relevant analyses such as High Performance Liquid Chromatography can be employed to assess purity and stability over time .
VU0134992 has significant implications in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: